molecular formula C9H11N7 B1449231 4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}pyrimidin-2-amine CAS No. 1501212-56-1

4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}pyrimidin-2-amine

Cat. No. B1449231
M. Wt: 217.23 g/mol
InChI Key: KAXFQJGVPROYBN-UHFFFAOYSA-N
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Description

4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}pyrimidin-2-amine, also known as TPA023, is a chemical compound that has been extensively studied for its potential therapeutic applications. TPA023 belongs to the class of pyrazolo-triazolopyrimidine compounds, which have been found to exhibit a wide range of biological activities.

Scientific Research Applications

Heterocyclic Chemistry and Synthesis of Novel Compounds

Research in heterocyclic chemistry has led to the synthesis of novel pyrimidine and triazole derivatives with potential biological activities. These studies focus on creating new compounds for further investigation into their various properties and uses. For instance, the synthesis of new pyrano[2,3-d]pyrimidines, [1,2,4]triazolo[1,5-c]pyrimidines, and pyrimido[1,6-b]-[1,2,4]triazine derivatives has been reported. These compounds have been tested for antimicrobial activity, showcasing the potential for developing new antimicrobial agents (El-Agrody et al., 2001).

Synthesis Techniques and Environmental Considerations

Advancements in synthesis techniques, including regioselective synthesis and the use of environmentally friendly solvents, have been significant. For example, the regioselective on-water synthesis of variously substituted pyrimidines and triazoles using environmentally benign conditions highlights the shift towards greener chemistry. This approach not only improves the yield and purity of these compounds but also aligns with the principles of sustainable chemistry (Gol et al., 2019).

Antimicrobial and Antitumor Activities

Some derivatives have shown promising antimicrobial and antitumor activities, which are critical for the development of new therapeutic agents. The synthesis of enaminones and their conversion into pyrazoles, isoxazoles, and triazolopyrimidines has been explored, with some compounds demonstrating inhibition effects against cancer cell lines and microbial strains. This research opens pathways for the development of novel anticancer and antimicrobial drugs (Riyadh, 2011).

Molecular Docking and Computational Studies

Computational studies, including molecular docking and density functional theory (DFT) studies, have been used to investigate the binding orientations and stability of triazolopyrimidine derivatives. These studies help in understanding the interaction of these compounds with biological targets, aiding in the design of more potent molecules with specific biological activities (Muñoz-Gutiérrez et al., 2016).

Advanced Materials and Chemical Synthesis

The exploration of these compounds extends beyond biological applications, contributing to the development of new materials and chemical synthesis methodologies. For instance, the synthesis of triazolopyrimidine derivatives in supercritical carbon dioxide presents an innovative approach to chemical synthesis, offering advantages in terms of efficiency and environmental impact (Baklykov et al., 2019).

Safety And Hazards

While the specific safety and hazards of “4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}pyrimidin-2-amine” are not detailed in the available literature, it is noted that similar compounds can be irritants to eyes, skin, and the respiratory system .

properties

IUPAC Name

4-(6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N7/c10-9-11-2-1-7(13-9)15-3-4-16-6-12-14-8(16)5-15/h1-2,6H,3-5H2,(H2,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAXFQJGVPROYBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=NN=C2CN1C3=NC(=NC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}pyrimidin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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